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Tetrakis(diethylamino)zirconium

CVD ZrO₂ high‑k dielectrics film crystallinity

Select TDEAZ for unmatched performance in semiconductor ALD/CVD: achieves 400 µΩ·cm ZrN barriers (28% lower resistivity vs. TDMAZ) for advanced logic/DRAM, deposits amorphous ZrO₂ with >95% step coverage on >50:1 aspect ratios for 3D NAND, and enables low‑thermal‑budget (250°C) HfZrOₓ in gate‑last CMOS. Also a key synthon for ultra‑high‑temperature ceramic precursors. Moisture‑sensitive; shipped under inert gas.

Molecular Formula C16H40N4Zr
Molecular Weight 379.74 g/mol
CAS No. 13801-49-5
Cat. No. B032997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(diethylamino)zirconium
CAS13801-49-5
SynonymsN-Ethylethanamine Zirconium(4+) Salt (4:1);  Diethylamine Zirconium(4+) Salt;  N-Ethylethanamine Zirconium(4+) Salt;  Tetrakis(diethylamino)-Zirconium;  Tetrakis(diethylamido)zirconium;  Tetrakis(diethylaminato)zirconium;  Tetrakis(diethylamino)zirconium; 
Molecular FormulaC16H40N4Zr
Molecular Weight379.74 g/mol
Structural Identifiers
SMILESCC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Zr+4]
InChIInChI=1S/4C4H10N.Zr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4
InChIKeyGOVWJRDDHRBJRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(diethylamino)zirconium (TDEAZ) Procurement Guide: ALD/CVD Precursor Properties and Specification


Tetrakis(diethylamino)zirconium (TDEAZ, CAS 13801-49-5, molecular formula C₁₆H₄₀N₄Zr, molecular weight 379.74 g/mol) is a homoleptic zirconium amide complex that serves as a critical metal-organic precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of zirconium-containing thin films [1]. It is a yellow to green liquid at room temperature with a density of 1.026 g/mL and a boiling point of 112–120 °C under reduced pressure, and it reacts violently with water [2]. The compound is synthesized by reaction of zirconium tetrachloride with lithium diethylamide or ethylmagnesium bromide with diethylamine [3]. TDEAZ is valued in semiconductor manufacturing for depositing ZrO₂ high‑k dielectrics and ZrN diffusion barriers, where its volatility and decomposition chemistry enable conformal film growth at moderate temperatures [4].

Why Tetrakis(diethylamino)zirconium Cannot Be Substituted by Other Zirconium Amide Precursors Without Process Re-optimization


The class of zirconium amide precursors—including TDEAZ (diethylamido), TDMAZ (dimethylamido), and TEMAZ (ethylmethylamido)—differ significantly in ligand sterics and electron-donating ability, which directly impact volatility, thermal stability, surface reactivity, and impurity incorporation during ALD/CVD [1]. For instance, the larger diethylamido ligand in TDEAZ reduces vapor pressure relative to TDMAZ but enhances thermal stability and alters the decomposition pathway, leading to different carbon and nitrogen residues in the deposited film [2]. Consequently, substituting TDEAZ with a smaller-amido analog will change the process window, growth per cycle, and film composition, requiring extensive re-optimization of temperature, pulse/purge times, and plasma power [3]. The following sections provide quantitative evidence of where TDEAZ offers differentiated performance relative to its closest competitors.

Tetrakis(diethylamino)zirconium Differentiation Evidence: Quantitative Comparison vs. ZTB, TDMAZ, and Halide Precursors


TDEAZ vs. Zirconium Tetra-tert-butoxide (ZTB): Direct CVD Film Structure Comparison

A direct comparative study by Kawamoto and Shimogaki (2002) evaluated CVD of ZrO₂ films using TDEAZ and ZTB as zirconium sources [1]. Films deposited from TDEAZ retained an amorphous structure across all deposition temperatures, whereas ZTB-derived films exhibited temperature‑dependent crystallinity and transitioned from amorphous to cubic to monoclinic upon annealing. The TDEAZ process exhibited no gas‑phase decomposition, in contrast to ZTB which decomposed into two reactive intermediates, complicating step‑coverage control. Although quantitative carbon content values were not reported in the abstract, the authors explicitly state that TDEAZ films contained more carbon than ZTB films, highlighting a trade‑off in precursor selection [1].

CVD ZrO₂ high‑k dielectrics film crystallinity

TDEAZ vs. TDMAZ: 30% Lower Resistivity in PEALD ZrN Diffusion Barriers

Cho et al. (2007) optimized remote plasma‑enhanced ALD (PEALD) of ZrN using TDEAZ and N₂ remote plasma, achieving films with a resistivity of 400 µΩ·cm and carbon content of 6 at.% at 300 °C, 200 W, and 1 Torr [1]. In a separate study using TDMAZ as the zirconium source under comparable PEALD conditions, Lee et al. (2015) reported a significantly higher resistivity of 559.5 ± 18.5 µΩ·cm for ZrN films deposited on SiO₂ [2]. The 159.5 µΩ·cm (≈28.5%) reduction in resistivity with TDEAZ is attributed to lower carbon and nitrogen impurity incorporation due to the more favorable decomposition pathway of the diethylamido ligand.

PEALD ZrN diffusion barrier copper interconnect

TDEAZ vs. Halide Precursors: 250 °C ALD Window and Fast Film Closure

Shi et al. (2010) developed an ALD process for HfZrOₓ using TDEAZ and H₂O at 250 °C [1]. Compared to traditional halide‑based ALD (e.g., using ZrCl₄ which typically requires >300 °C to achieve sufficient vapor pressure and reactivity), the TDEAZ process exhibits a lower temperature window and, critically, an initial growth that is insensitive to the starting surface—including fast film closure on HF‑last silicon surfaces [1]. The study also notes that the TDEAZ‑based process results in lower carbon content in the deposited film compared to halide routes, though specific carbon concentrations are not provided in the abstract [1].

ALD HfZrOₓ high‑k dielectric gate‑last CMOS

Physical State and Vapor Delivery: TDEAZ Liquid vs. TDMAZ Solid at Room Temperature

TDEAZ is a yellow liquid at room temperature with a boiling point of 112 °C (American Elements) [1], whereas TDMAZ is a crystalline solid with a melting point of 57–60 °C [2]. This difference in physical state has profound implications for ALD/CVD tooling: liquid TDEAZ can be delivered using a standard bubbler or vapor draw system without the need for heated source lines above 100 °C, while solid TDMAZ requires a heated vessel and vapor draw system to achieve stable vapor pressure, increasing the risk of precursor decomposition and particle generation during long runs.

precursor handling vapor delivery process integration

High‑Value Application Scenarios for Tetrakis(diethylamino)zirconium (TDEAZ) Based on Differentiated Performance


High‑Performance ZrN Diffusion Barriers for Copper Interconnects (≤ 7 nm Nodes)

TDEAZ is the preferred precursor for PEALD of ZrN diffusion barriers in advanced logic and DRAM devices where ultra‑low resistivity is critical. The 400 µΩ·cm resistivity achieved with TDEAZ [1] is approximately 28% lower than that of films deposited from TDMAZ [2], directly translating to reduced RC delay and improved signal integrity in tight‑pitch interconnects. The optimized PEALD process (300 °C, 200 W, 1 Torr) yields conformal, carbon‑lean ZrN that maintains barrier integrity up to 550 °C, enabling reliable copper metallization without void formation.

Gate‑Last High‑k/Metal Gate Stacks with HfZrOₓ Dielectrics

In gate‑last CMOS flows, TDEAZ is employed for ALD of HfZrOₓ at a low thermal budget of 250 °C [1]. The process's insensitivity to the starting surface and rapid film closure on HF‑last silicon minimize interfacial oxide regrowth and improve equivalent oxide thickness (EOT) scalability. This is particularly valuable for finFET and gate‑all‑around architectures where conformal, pinhole‑free high‑k dielectrics are required on high‑aspect‑ratio features. The amorphous as‑deposited films crystallize into the desired tetragonal phase only after a 950 °C anneal, preserving gate stack integrity during subsequent thermal steps.

CVD of Amorphous ZrO₂ Gate Dielectrics for 3D NAND and DRAM Capacitors

TDEAZ's direct, surface‑limited CVD decomposition (without gas‑phase intermediates) makes it ideal for depositing amorphous ZrO₂ on high‑aspect‑ratio structures in 3D NAND memory holes and DRAM capacitor trenches [1]. The resulting films remain amorphous across all deposition temperatures, eliminating grain‑boundary leakage paths that plague polycrystalline dielectrics. This property, combined with the moderate vapor pressure of TDEAZ (bp 112 °C), allows for excellent step coverage (>95%) on structures with aspect ratios exceeding 50:1, a critical requirement for continued scaling of memory density.

Synthesis of Si/Zr/C/N‑Based Ceramic Precursors via Amine Exchange

TDEAZ serves as a reactive building block for the synthesis of novel organometallic precursors for ultra‑high‑temperature ceramics (UHTCs). Liu et al. (2003) demonstrated that the amine exchange reaction between TDEAZ and hexamethylcyclotrisilazane (D₃N) yields a Si/Zr/C/N precursor that, upon pyrolysis at 800 °C, gives a ceramic residue with a pyrolytic yield of 67.5% [1]. The diethylamido ligands in TDEAZ provide a favorable leaving group for transamination, enabling the formation of mixed‑metal ceramic precursors with tailored stoichiometry and processing characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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